N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide
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Overview
Description
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide: is a compound related to various fused heterocyclic systems. These systems are significant due to their potential biological activities and applications in medicinal chemistry. The compound’s structure includes a benzamide core, which is often associated with a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compounds similar to N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide often involves multi-step reactions. For example, the synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones involves a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates. This highlights the complexity of synthesizing such compounds.
Industrial Production Methods: Industrial production methods for such compounds are not explicitly detailed in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including electrophilic substitution reactions. These reactions are pivotal in modifying the structure and enhancing biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include electrophiles and nucleophiles, which facilitate the substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to ensure the reactions proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involves electrophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, the compound is used for its potential biological activities and applications in medicinal chemistry. It is often studied for its stability and reactivity, which are crucial for its biological activity.
Biology: In biology, the compound’s structure and reactivity make it a candidate for studying enzyme inhibition and other biological processes.
Medicine: In medicine, the compound’s potential biological activities make it a candidate for drug development and other therapeutic applications.
Industry: In industry, the compound’s stability and reactivity make it useful for various applications, including materials science and other industrial processes.
Mechanism of Action
The mechanism of action for N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity and exerting its effects.
Comparison with Similar Compounds
- N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness: The uniqueness of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide lies in its specific structure, which includes a benzamide core and a dioxidotetrahydrothiophen group. This structure provides the compound with unique stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C24H32N2O4S |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C24H32N2O4S/c1-4-25(5-2)21-12-10-19(11-13-21)17-26(22-14-15-31(28,29)18-22)24(27)20-8-7-9-23(16-20)30-6-3/h7-13,16,22H,4-6,14-15,17-18H2,1-3H3 |
InChI Key |
DUOWRSCNXPEQPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
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